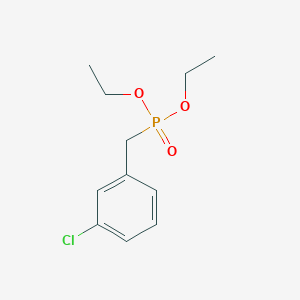

Diethyl 3-chlorobenzylphosphonate

Übersicht

Beschreibung

Diethyl 3-chlorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H16ClO3P and a molecular weight of 262.67 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 3-chlorobenzylphosphonate can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzyl chloride with triethyl phosphite in the presence of a base such as sodium methylate in N,N-dimethylformamide at 0°C for 0.25 hours . Another method involves the reaction of 3-chlorobenzyl alcohol with diethyl phosphite in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

General Information

Diethyl cyanomethylphosphonate has a molecular weight of approximately 177.14 g/mol. It is a clear, colorless to light yellow liquid that is miscible with water, chloroform, tetrahydrofuran, ethyl acetate, and methylene chloride.

Chemical Reactions

Diethyl cyanomethylphosphonate is used in the Horner-Wadsworth-Emmons olefination reaction, which converts aldehydes and ketones into α,β-unsaturated nitriles via reaction with carbonyl compounds. It can also react with epoxides and nitrones to yield cyano-substituted cyclopropanes and aziridines, respectively.

Preparation of α-Functionalized Phosphonates

Triphenylphosphine (PPh3) and 2,3-dichloro-5,6-dicyanobenzquinone (DDQ) can be used as a neutral system for the preparation of diethyl α-keto and α-trimethylsilyloxyphosphonates . This system can be applied for the preparation of various types of diethyl α-bromo, α-iodo, and α-azidophophonates from their corresponding hydroxyl compounds using MX (n-Bu4NBr, n-Bu4NI, and NaN3) as nucleophilic sources under mild reaction conditions .

Reactions of α-Oxophosphonates

α-Oxoethylphosphonates can be reacted with dialkyl phosphites in the presence of 5% diethylamine at 0 °C in diethyl ether for 8 hours to produce symmetric hydroxy-methylenebisphosphonates . Dimethyl and diethyl α-oxoethylphosphonates can also undergo Pudovik reactions with secondary phosphine oxides, such as diphenylphosphine oxide, bis(4-methylphenyl)phosphine oxide, and bis(3,5-dimethylphenyl)phosphine oxide, to yield asymmetric phosphonate–phosphine oxide derivatives .

Condensation of Dialkyl α-Hydroxy-benzylphosphonates

The condensation of dialkyl α-hydroxy-benzylphosphonates with dialkyl phosphites and that of α-hydroxybenzyl-diphenylphosphine oxide with diphenylphosphine oxide can give phosphorylated α-hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1. Synthesis of Functionalized Phosphonates

Diethyl 3-chlorobenzylphosphonate is commonly used as a precursor for synthesizing various functionalized phosphonates. The compound can undergo halogenation, azidation, and other functional group transformations under mild conditions. For instance, a study demonstrated the use of triphenylphosphine (PPh3) and 2,3-dichloro-5,6-dicyanobenzquinone (DDQ) to convert diethyl a-hydroxyphosphonates into their corresponding a-bromo and a-iodo derivatives with high yields (60–98%) .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Halogenation | 60–98 | PPh3/DDQ/n-Bu4NX in CH2Cl2 at room temp |

| Azidation | Good to high | PPh3/DDQ/NaN3 in refluxing CH3CN |

2. Biomedical Research

The compound has been explored for its potential applications in biomedical research, particularly in drug development. Its ability to modify biological molecules makes it a valuable tool for creating phosphonate-based pharmaceuticals that can interact with biological targets.

Case Studies

Case Study 1: Antiviral Activity

Research has indicated that phosphonates like this compound can serve as antiviral agents. A study focused on the synthesis of phosphonate derivatives that exhibited inhibitory effects against viral infections, demonstrating the compound's potential as a lead structure for antiviral drug development .

Case Study 2: Enzyme Inhibition

Another study investigated the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The compound's structural features allow it to interact effectively with enzyme active sites, providing insights into its application in enzyme inhibition studies .

Wirkmechanismus

The mechanism of action of diethyl 3-chlorobenzylphosphonate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The phosphonate group can form stable bonds with other molecules, making it useful in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl 4-chlorobenzylphosphonate: Similar in structure but with the chlorine atom in the para position.

Diethyl (4-chlorophenyl)methylphosphonate: Another similar compound with slight structural differences.

Uniqueness

Diethyl 3-chlorobenzylphosphonate is unique due to the position of the chlorine atom on the benzyl ring, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the products formed and the efficiency of certain reactions .

Biologische Aktivität

Diethyl 3-chlorobenzylphosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a phosphonate moiety. Its molecular formula is , and it features a phosphorus atom bonded to two ethyl groups and a chlorobenzyl group. The chlorinated aromatic structure may contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and yeast. The mechanism of action appears to involve interference with cellular processes critical for microbial growth and metabolism.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate inhibition |

| Staphylococcus aureus | 16 µg/mL | Strong inhibition |

| Candida albicans | 64 µg/mL | Moderate inhibition |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

Case Studies on Anticancer Activity

- Breast Cancer Cell Lines : A study tested this compound against MDA-MB-231 cells, showing a cytotoxic effect with an IC50 value of approximately 25 µM.

- Colon Cancer : The compound was also evaluated against HT-29 colon cancer cells, where it exhibited a moderate antiproliferative effect (30% reduction in cell viability at 50 µM).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Viability at 50 µM |

|---|---|---|

| MDA-MB-231 | 25 | 40% |

| HT-29 | 45 | 30% |

| A431 | 30 | 36% |

The biological activity of this compound may be attributed to its ability to disrupt key metabolic pathways in target cells. For instance, its phosphonate group can interfere with phosphate metabolism, which is vital for energy production and cellular signaling in both microorganisms and cancer cells.

Eigenschaften

IUPAC Name |

1-chloro-3-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVQZLBCYMWOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435745 | |

| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78055-64-8 | |

| Record name | Diethyl [(3-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.